(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIMPITDGVGQS-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and controlled reaction environments ensures high yield and purity of the final product. The industrial process may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation, nitration, or sulfonation can be carried out using reagents like bromine, nitric acid, or sulfuric acid, respectively.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmacologically active compounds.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The presence of the 4-chlorophenyl and 2,4-dimethoxyphenyl groups enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chalcones
Substituent Effects on Electronic and Geometric Properties
Chalcone derivatives exhibit variations in bond lengths, angles, and planarity based on substituent positions and electronic nature. Key comparisons include:
Key Findings :
- The 2,4-dimethoxy substitution in the target compound reduces steric hindrance compared to 3,4-dimethoxy analogs, improving planarity and π-orbital overlap .
- Chlorine at the β-position increases electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions compared to fluorine or methyl groups .
Antifungal and Antimicrobial Activity
- The target compound’s 4-chlorophenyl group is associated with antifungal activity against Trichophyton rubrum (MIC = 0.07 µg mL⁻¹ in related p-aminophenyl chalcones) . However, the absence of an amino group may reduce potency compared to (2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one .
- Methoxy groups contribute to membrane permeability, as seen in (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, which inhibits STAT3/NF-κB signaling in cancer cells .
Antimalarial Activity
- Chalcones with 4-methoxyphenyl and 4-aminophenyl groups show 10–50% inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) . The target compound’s 2,4-dimethoxy configuration may enhance binding via hydrophobic interactions, though experimental validation is needed.
Spectroscopic and Physicochemical Properties
- UV-Vis Absorption : Methoxy groups induce a redshift in absorption maxima (λmax) due to extended conjugation. For example, (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one exhibits λmax ~350 nm , comparable to the target compound.
- Solubility : The lack of hydroxyl groups in the target compound reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., 4′-hydroxy-3,4-dimethoxychalcone) .
- Thermal Stability : Chalcones with chlorine substituents typically exhibit higher melting points (e.g., 201–225°C for dimethoxy derivatives ) due to increased molecular symmetry and packing efficiency.
Biological Activity
(2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system and have been shown to exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific chalcone, focusing on its mechanisms of action, effects on cell cycle and apoptosis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a prop-2-en-1-one group attached to a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group. Its IUPAC name is (E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one. The compound has a molecular formula of C17H15ClO3 and a molecular weight of 302.75 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system serves as a Michael acceptor, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity and influence signaling pathways critical for cell proliferation and survival.
Key Mechanisms:
- Enzyme Modulation : The compound can inhibit specific enzymes involved in cancer cell growth.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at various phases (G1 and G2/M), which is crucial for preventing the proliferation of cancer cells.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by enhancing pro-apoptotic factors while reducing anti-apoptotic proteins.
Anticancer Activity
Numerous studies have documented the anticancer properties of chalcones. For instance:
- Cell Cycle Arrest : Research indicates that this compound can induce G1 phase arrest by downregulating cyclin D1 and CDK4 .
- Apoptosis Induction : It has been shown to activate caspases (e.g., caspase-3), leading to programmed cell death in various cancer cell lines .
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
Case Studies
Q & A
Q. What is the standard synthetic route for (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how can purity be ensured?
The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Post-reaction purification involves filtration, washing, and recrystallization from solvents like ethanol. Purity is verified using HPLC (>98%) and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this chalcone?
Key methods include:
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
Standard protocols involve:
- Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- MTT assays for cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7).
- IC₅₀ values calculated via dose-response curves .
Q. What solvent systems are optimal for solubility and stability studies?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability is assessed via:
- Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C).
- HPLC monitoring of decomposition products over 72 hours .
Q. What are common derivatives of this chalcone, and how do substituents alter properties?
Derivatives include halogenated (e.g., 4-bromo), methoxylated, or nitrated analogs. Substituent effects:
- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and bioactivity.
- Methoxy groups improve solubility and modulate antioxidant activity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of its Claisen-Schmidt condensation?
The reaction proceeds via enolate formation from 2,4-dimethoxyacetophenone, followed by nucleophilic attack on 4-chlorobenzaldehyde. Regioselectivity is controlled by steric hindrance from the 2,4-dimethoxy groups, favoring (E)-isomer formation. Kinetic studies (e.g., monitoring by TLC) confirm a reaction time of 6–8 hours for optimal yield .
Q. How does crystallographic data inform its molecular interactions?
Single-crystal XRD reveals a triclinic lattice (space group P1) with key parameters:
Q. How can reaction conditions be optimized for scalability?
Optimization involves:
Q. What structure-activity relationships (SAR) guide its anticancer potential?
Key SAR findings:
- 4-Chlorophenyl group : Critical for DNA intercalation (IC₅₀ ~12 µM in MCF-7).
- 2,4-Dimethoxyphenyl moiety : Enhances ROS generation via methoxy radical formation.
- α,β-Unsaturation : Required for tubulin polymerization inhibition .
Q. How do DFT calculations predict its reactivity?
B3LYP/6-311G(d,p) simulations reveal:
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Discrepancies arise from:
- Cell line heterogeneity (e.g., HeLa vs. A549 metabolic profiles).
- Assay conditions (e.g., serum concentration in MTT assays).
Standardize protocols using NCI-60 panel guidelines .
Q. What strategies separate enantiomers or cis/trans isomers?
Use chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization with chiral auxiliaries (e.g., L-proline). Purity is confirmed via optical rotation and CD spectroscopy .
Q. Does the compound exhibit synergistic effects with known drugs?
In combination with doxorubicin , it shows synergy (Combination Index <1) in breast cancer models due to dual targeting of topoisomerase II and ROS pathways. Validate via Chou-Talalay assay .
Q. How is metabolic stability assessed in preclinical studies?
Use microsomal incubation (human liver microsomes) with LC-MS/MS to track metabolites. Key findings:
- Phase I metabolism : Hydroxylation at the 4-chlorophenyl ring.
- Half-life (t₁/₂) : ~45 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
